3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine
Description
3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine is a nitro-substituted imidazopyridazine derivative characterized by a nitro group at position 3 and an octyl chain on the exocyclic amine. This compound belongs to a broader class of imidazopyridazines, which are heterocyclic frameworks widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors.
Properties
CAS No. |
37990-80-0 |
|---|---|
Molecular Formula |
C14H21N5O2 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
3-nitro-N-octylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H21N5O2/c1-2-3-4-5-6-7-10-15-12-8-9-13-16-11-14(19(20)21)18(13)17-12/h8-9,11H,2-7,10H2,1H3,(H,15,17) |
InChI Key |
ZMSYLDYQZOFXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=NN2C(=NC=C2[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine typically involves the following steps:
Formation of the Imidazo[1,2-B]pyridazine Core: This can be achieved through various synthetic routes, including condensation reactions, multicomponent reactions, and oxidative coupling.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using common nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Octyl Group: The octyl group can be attached through alkylation reactions using octyl halides in the presence of a base.
Industrial production methods for this compound may involve optimized versions of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the octyl group.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal hydrides, and octyl halides. Major products formed from these reactions include amino derivatives and substituted imidazo[1,2-B]pyridazines .
Scientific Research Applications
3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The nitro group and the imidazo[1,2-B]pyridazine core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Imidazopyridazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine with structurally related analogs:
Structural and Physicochemical Properties
*Estimated logP values using fragment-based methods.
†Calculated based on molecular formula C₁₃H₂₁N₅O₂.
Key Observations :
- Electrophilicity : The nitro group may confer reactivity distinct from bromo or sulfonyl substituents, influencing target binding or metabolic pathways .
Pharmacokinetic Considerations
- Solubility: The octyl chain reduces aqueous solubility compared to morpholino or pyridinyl substituents, necessitating formulation optimization .
- This contrasts with bromo or sulfonyl groups, which are more metabolically inert .
Biological Activity
3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16N4O2
- Molecular Weight : 248.30 g/mol
- CAS Number : 37990-80-0
Antimicrobial Activity
Nitro-containing compounds like 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine are known for their antimicrobial properties. Nitro groups can be reduced intracellularly to produce reactive intermediates that bind to DNA, leading to cell death. This mechanism is similar to that observed in other nitro derivatives such as metronidazole, which has been extensively studied for its efficacy against anaerobic bacteria and protozoa .
Anti-inflammatory Properties
Research indicates that nitro compounds can exhibit anti-inflammatory effects by modulating signaling pathways related to inflammation. For instance, they may inhibit enzymes such as inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and pro-inflammatory cytokines like TNF-α and IL-1β . These activities suggest a potential therapeutic role for 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine in treating inflammatory conditions.
The biological activity of 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine can be attributed to its ability to interact with various molecular targets:
- DNA Interaction : The reduction of the nitro group leads to the formation of reactive species that can bind covalently to DNA, causing damage and triggering apoptosis in microbial cells .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, thereby reducing the production of inflammatory mediators .
- Signal Transduction Modulation : By affecting pathways such as NF-kB, this compound may alter cellular responses to inflammatory stimuli .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that nitro derivatives similar to 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine showed significant activity against various bacterial strains, indicating its potential use as an antimicrobial agent.
- In Vivo Studies : Animal models have suggested that compounds with similar structures possess anti-inflammatory effects, reducing symptoms in models of arthritis and colitis .
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine | Moderate | Significant | DNA damage, enzyme inhibition |
| Metronidazole | High | Low | DNA binding via nitro reduction |
| Nitro fatty acids | Moderate | High | Modulation of signaling pathways |
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